molecular formula C24H22FN3O5S B2611054 N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252824-51-3

N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2611054
CAS RN: 1252824-51-3
M. Wt: 483.51
InChI Key: MZXDNPIAJKMYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound . It also has a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could make it more soluble in polar solvents .

Scientific Research Applications

Medical Imaging Applications

A derivative within the same chemical family, DPA-714, has been extensively studied for its application in positron emission tomography (PET) imaging. DPA-714, known for its high affinity to the translocator protein (18 kDa) (TSPO), is used as a radioligand in PET imaging to study neuroinflammatory processes, demonstrating its potential in medical diagnostics and research into neurological diseases (Dollé et al., 2008). This highlights the compound's significance in enhancing our understanding of neuroinflammation and its role in various neurological disorders.

Synthetic Chemistry Research

Research into the synthetic chemistry of related compounds has led to the development of novel methodologies and the synthesis of complex heterocyclic compounds. For instance, studies on Mn(III)/Cu(II)-mediated oxidative radical cyclization have paved the way for synthesizing erythrinanes, demonstrating the versatility of similar acetamides in complex chemical transformations (Chikaoka et al., 2003). Such research contributes to the broader field of organic synthesis, offering new routes to bioactive molecules.

Pharmaceutical Development

Compounds structurally related to the specified chemical have shown potential as inhibitors of specific proteins, such as CLK1 and DYRK1A kinases, suggesting their application in developing new therapeutic agents. The detailed structural analysis and synthesis of these inhibitors support the ongoing search for novel drugs with specific targets in cancer therapy and other diseases, indicating a promising area of pharmaceutical research (Guillon et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O5S/c1-32-19-8-5-16(11-20(19)33-2)12-26-21(29)14-27-18-9-10-34-22(18)23(30)28(24(27)31)13-15-3-6-17(25)7-4-15/h3-11,22H,12-14H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCLVKQFMYAION-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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